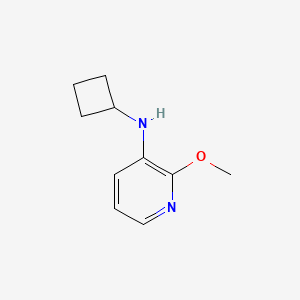

N-cyclobutyl-2-methoxypyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclobutyl-2-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclobutyl-2-methoxypyridin-3-amine is a compound of significant interest due to its potential biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclobutyl group and a methoxy group. This unique structure contributes to its distinct chemical properties and biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 194.24 g/mol |

| Structural Features | Cyclobutyl and methoxy substitutions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting diseases like cancer or neurodegenerative disorders.

- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study demonstrated its effectiveness in reducing cell proliferation in several cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Reduced cell viability by 70% |

| A549 (Lung Cancer) | 4.8 | Induced apoptosis |

| HeLa (Cervical Cancer) | 6.1 | Inhibited migration |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving animal models has shown that treatment with this compound can decrease levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease.

- In vivo studies on J20 mice indicated a significant reduction in plasma Aβ42 levels following administration of the compound, suggesting its potential as a gamma-secretase modulator (GSM).

Case Studies

- Study on Anticancer Activity : A comprehensive analysis was conducted on the effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

- Neuroprotective Study : A study focusing on Alzheimer's disease models demonstrated that the compound effectively reduced Aβ42 levels in both plasma and brain tissues, highlighting its potential therapeutic application in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Alzheimer’s Disease Treatment

One of the most promising applications of N-cyclobutyl-2-methoxypyridin-3-amine is its role as a gamma-secretase modulator (GSM) in the treatment of Alzheimer's disease. Research has shown that derivatives containing the methoxypyridine motif can effectively reduce amyloid-beta (Aβ42) levels, which are implicated in the pathogenesis of Alzheimer's. For instance, compounds derived from methoxypyridine demonstrated significant efficacy in reducing Aβ42 levels in both plasma and brain tissues of transgenic mouse models .

Histamine H3 Receptor Modulation

this compound has also been studied for its activity at histamine H3 receptors. These receptors are involved in various neurological processes, including cognition and memory. Compounds that act as H3 receptor ligands can be classified as antagonists or inverse agonists, potentially offering therapeutic benefits for conditions related to cognitive dysfunction . This modulation can be crucial for developing treatments for disorders such as narcolepsy, obesity, and cognitive decline.

Antiviral Activity

Recent studies have indicated that similar compounds with pyridine structures may exhibit antiviral properties. For example, non-covalent inhibitors targeting the SARS-CoV-2 3CL protease have shown promise in reducing viral RNA loads significantly within days of treatment . While this compound has not been directly tested against SARS-CoV-2, its structural relatives suggest potential avenues for antiviral research.

Cancer Research

PI3K/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is crucial in cancer biology, regulating cell growth and survival. Compounds similar to this compound have been investigated for their ability to inhibit PI3K/mTOR signaling pathways, which are often dysregulated in cancers . These studies indicate that such compounds could serve as effective agents in cancer therapy by targeting key signaling pathways involved in tumor growth.

Synthesis and Structural Optimization

The synthesis of this compound involves various chemical transformations that enhance its biological activity and solubility. Research into structure-activity relationships (SAR) has led to the identification of optimal substitutions on the pyridine ring that improve pharmacokinetic properties while maintaining or enhancing biological efficacy .

Data Tables

Case Studies

- Alzheimer’s Disease Models : A study demonstrated that a methoxypyridine derivative significantly reduced Aβ42 levels in Tg2576 mice, suggesting a viable pathway for developing Alzheimer’s treatments .

- H3 Receptor Modulation : Research into H3 receptor ligands has shown that certain derivatives can enhance memory and cognitive function in preclinical models, indicating their therapeutic potential .

- Cancer Cell Lines : Compounds inhibiting the PI3K/mTOR pathway exhibited low micromolar anti-proliferative activity against prostate and colorectal cancer cell lines, highlighting their potential as cancer therapeutics .

Properties

IUPAC Name |

N-cyclobutyl-2-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-9(6-3-7-11-10)12-8-4-2-5-8/h3,6-8,12H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJINACWMGYVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.